N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide
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Overview
Description
N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide typically involves the reaction of 1-methyl-1H-benzimidazole with 2-oxo-2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include benzimidazole N-oxides, alcohol derivatives, and substituted benzimidazoles.
Scientific Research Applications
N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
N-(2-Phenylethyl)acetamide: A related compound with similar structural features.
1-Methylbenzimidazole: A simpler derivative with distinct properties.
Uniqueness
N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual benzimidazole and acetamide moieties allow for versatile interactions with various molecular targets.
Properties
CAS No. |
62693-51-0 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-N-phenacylacetamide |
InChI |
InChI=1S/C18H17N3O2/c1-13(22)21(12-17(23)14-8-4-3-5-9-14)18-19-15-10-6-7-11-16(15)20(18)2/h3-11H,12H2,1-2H3 |
InChI Key |
WMTAENVUZRKLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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